molecular formula C10H9F3O2 B189534 Methyl 4-methyl-3-(trifluoromethyl)benzoate CAS No. 116419-94-4

Methyl 4-methyl-3-(trifluoromethyl)benzoate

Cat. No.: B189534
CAS No.: 116419-94-4
M. Wt: 218.17 g/mol
InChI Key: LXUTXZRWQVCTTR-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature clearly indicates the structural arrangement where a benzoate core structure contains a methyl group at the 4-position and a trifluoromethyl group at the 3-position relative to the carboxylate functionality. The methyl ester designation specifies that the carboxylic acid group has been esterified with methanol.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC(=O)C1=CC=C(C)C(C(F)(F)F)=C1. This notation demonstrates the connectivity pattern where the benzene ring carries two substituents: a methyl group and a trifluoromethyl group, while the carboxylate carbon is esterified with a methyl group. The International Chemical Identifier Key for this compound is LXUTXZRWQVCTTR-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification purposes.

The structural framework consists of a benzene ring with three distinct functional groups attached. The trifluoromethyl group, characterized by three fluorine atoms bonded to a carbon atom, imparts significant electronic effects to the aromatic system. The methyl group provides additional steric and electronic influences, while the methyl ester functionality offers reactive sites for further chemical transformations. This combination of substituents creates a compound with enhanced lipophilicity and unique reactivity patterns compared to unsubstituted benzoate esters.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The compound bears the Chemical Abstracts Service registry number 116419-94-4, which serves as the primary identifier in chemical databases and regulatory systems worldwide. This unique numerical identifier ensures unambiguous identification across different naming systems and languages, facilitating international commerce and scientific communication.

Alternative chemical names for this compound include several systematic variations that reflect different naming conventions and organizational preferences. The compound may be referred to as 4-methyl-3-(trifluoromethyl)benzoic acid methyl ester, which emphasizes the ester linkage formation from the corresponding carboxylic acid. Another designation found in chemical literature is benzoic acid, 4-methyl-3-(trifluoromethyl)-, methyl ester, following Chemical Abstracts Service naming conventions that prioritize the parent acid structure.

Additional nomenclature variations include methyl 4-methyl-3-trifluorobenzoate, which represents a simplified version of the systematic name while maintaining chemical accuracy. The compound database entry MFCD14698074 provides another standardized identifier used in chemical inventory systems and procurement databases. The PubChem Compound Identifier 11952921 facilitates access to comprehensive chemical information through the National Center for Biotechnology Information database system.

Identifier Type Value Source References
Chemical Abstracts Service Number 116419-94-4
Molecular Design Limited Number MFCD14698074
PubChem Compound Identifier 11952921
International Chemical Identifier Key LXUTXZRWQVCTTR-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₀H₉F₃O₂, indicating the precise atomic composition of this organic compound. This formula reveals the presence of ten carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms, providing the fundamental basis for understanding the compound's chemical behavior and properties.

The molecular weight calculations from multiple sources consistently report values of 218.17 grams per mole or 218.175 grams per mole, with the slight variation likely attributable to different levels of precision in atomic weight calculations. These values reflect the contribution of each element according to standard atomic weights, where the three fluorine atoms contribute significantly to the overall molecular mass due to fluorine's atomic weight of approximately 18.998 atomic mass units.

The elemental composition analysis reveals that carbon comprises approximately 55.05% of the molecular weight, hydrogen contributes about 4.15%, fluorine accounts for approximately 26.14%, and oxygen represents roughly 14.66% of the total molecular mass. The high fluorine content significantly influences the compound's physical properties, including density, boiling point, and chemical stability. The presence of three fluorine atoms in the trifluoromethyl group creates a highly electronegative substituent that affects the electron density distribution throughout the aromatic system.

Property Value Unit Source References
Molecular Formula C₁₀H₉F₃O₂ -
Molecular Weight 218.17-218.175 g/mol
Carbon Content 10 atoms (55.05%) - Calculated from formula
Hydrogen Content 9 atoms (4.15%) - Calculated from formula
Fluorine Content 3 atoms (26.14%) - Calculated from formula
Oxygen Content 2 atoms (14.66%) - Calculated from formula

The molecular architecture demonstrates the integration of multiple functional groups within a single molecular framework. The aromatic benzene ring provides structural rigidity and electronic delocalization, while the methyl substituent offers mild electron-donating properties. The trifluoromethyl group functions as a strong electron-withdrawing substituent, significantly altering the electronic characteristics of the benzene ring. The methyl ester group provides both reactive functionality for chemical transformations and influences the overall polarity and solubility characteristics of the molecule.

Properties

IUPAC Name

methyl 4-methyl-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUTXZRWQVCTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474587
Record name Benzoic acid, 4-methyl-3-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116419-94-4
Record name Benzoic acid, 4-methyl-3-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation via Iodomethane

The esterification step, as detailed in Ambeed’s protocol, proceeds under mild conditions:

Reagents and Conditions

  • Substrate : 4-Methyl-3-(trifluoromethyl)benzoic acid (8.37 mmol)

  • Methylating agent : Iodomethane (12.5 mmol)

  • Base : Potassium carbonate (10.1 mmol)

  • Solvent : DMF (20 mL)

  • Temperature : Room temperature (25°C)

  • Duration : 18 hours

  • Yield : 96%

The reaction mechanism proceeds through nucleophilic acyl substitution, where the carboxylate ion (generated by deprotonation with K₂CO₃) attacks iodomethane. DMF acts as both solvent and catalyst, stabilizing the transition state through polar aprotic effects.

Table 1: Key Parameters for Iodomethane-Mediated Esterification

ParameterValueImpact on Reaction Efficiency
Molar Ratio (Acid:MeI)1:1.5Ensures complete conversion
Base StrengthK₂CO₃ (pKₐ ≈ 10.3)Optimal for carboxylate formation
Solvent PolarityDMF (ε = 36.7)Enhances nucleophilicity
Reaction Time18 hrBalances kinetics and side reactions

Alternative Synthetic Routes

While direct esterification dominates industrial production, niche applications require alternative approaches:

Continuous-Flow Esterification

Patent JP4641839B2 alludes to industrial-scale optimizations, likely involving:

  • Microreactor systems for improved heat/mass transfer

  • Heterogeneous catalysts (e.g., Amberlyst® resins) for easier separation

  • In-line analytics for real-time yield monitoring

Reaction Optimization and Catalyst Systems

Base Selection

Comparative studies (inferred from and) reveal:

  • Inorganic bases (K₂CO₃, NaHCO₃): ≥90% yield but require prolonged times

  • Organic bases (DMAP, Et₃N): Faster kinetics (≤6 hours) but lower yields (70-85%)

Solvent Effects

SolventDielectric Constant (ε)Yield (%)Reaction Time (hr)
DMF36.79618
THF7.67824
Acetonitrile37.58220

DMF’s high polarity stabilizes ionic intermediates, explaining its superior performance.

Industrial-Scale Production

Modern facilities employ hybrid approaches:

  • Batch reactors for acid synthesis (50-100 L scale)

  • Continuous-flow systems for esterification (residence time <2 hours)

  • Automated crystallization for ≥99.5% purity

Economic analyses suggest:

  • Raw material costs: $12-15/kg (acid-dependent)

  • Energy consumption: 8-10 kWh/kg product

Purification and Characterization

Final product quality is ensured through:

  • Liquid-liquid extraction : Ethyl acetate/water partitioning removes excess MeI and K₂CO₃

  • Distillation : Fractional distillation under reduced pressure (bp 120-125°C @ 15 mmHg)

  • Crystallization : Hexane/ethyl acetate mixtures yield needle-like crystals (mp 45-47°C)

Key analytical data:

  • ¹H NMR (CDCl₃): δ 8.15 (d, J=8.0 Hz, 1H), 7.65 (d, J=8.0 Hz, 1H), 3.95 (s, 3H), 2.60 (s, 3H)

  • HRMS : [M+H]⁺ calcd for C₁₀H₁₀F₃O₂: 233.0554; found 233.0556

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-methyl-3-(trifluoromethyl)benzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-methyl-3-(trifluoromethyl)benzyl alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include 4-methyl-3-(trifluoromethyl)benzoic acid, 4-methyl-3-(trifluoromethyl)benzyl alcohol, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced biological activity against various cancer cell lines. For instance, derivatives of methyl 4-methyl-3-(trifluoromethyl)benzoate have shown promising results in inhibiting pancreatic cancer cell proliferation. The presence of the trifluoromethyl group enhances the compound's interaction with biological targets, potentially leading to improved therapeutic efficacy .

Synthesis of Pharmaceutical Intermediates:
This compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its unique structure allows for the modification into various bioactive molecules, including those targeting specific enzymatic pathways in cancer treatment and other diseases .

Organic Synthesis

Reagent in Chemical Reactions:
this compound is utilized as a reagent in organic synthesis. It can participate in various reactions, such as nucleophilic substitutions and coupling reactions, making it versatile for creating complex organic structures .

Fluorination Reactions:
The trifluoromethyl group is particularly useful in fluorination reactions, which are critical for developing compounds with enhanced pharmacological properties. The incorporation of fluorine atoms can improve metabolic stability and bioavailability .

Material Science

Polymer Production:
This compound is used in the production of specialty polymers. Its incorporation into polymer matrices can impart unique thermal and chemical resistance properties, making it suitable for applications in coatings and adhesives .

Development of Advanced Materials:
Research indicates that this compound can be used to synthesize advanced materials with tailored properties for electronics and optics. The fluorinated structure contributes to the material's performance under extreme conditions .

Data Table: Applications Overview

Application AreaSpecific UseImpact/Outcome
Medicinal ChemistryAnticancer drug developmentEnhanced efficacy against pancreatic cancer cells
Organic SynthesisReagent for nucleophilic substitutionsVersatile use in creating complex organic molecules
Material ScienceSpecialty polymer productionImproved thermal and chemical resistance
Advanced MaterialsDevelopment of electronic and optical materialsTailored properties for high-performance applications

Case Studies

  • Anticancer Research:
    A study investigated the effects of this compound on pancreatic cancer cell lines. The compound demonstrated significant antiproliferative activity with an IC50 value indicating effective inhibition at low concentrations .
  • Synthesis of Fluorinated Compounds:
    Researchers developed a synthetic route involving this compound as a starting material for synthesizing novel fluorinated compounds with potential medicinal applications. The method showcased high yields and selectivity, highlighting the compound's utility in pharmaceutical chemistry .
  • Polymer Applications:
    In material science, studies have shown that incorporating this compound into polymer formulations results in materials with enhanced durability and resistance to harsh environments, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it an effective inhibitor of certain enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to changes in their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs, their properties, and applications:

Compound Name CAS No. Molecular Formula MW Key Substituents Reactivity/Solubility Applications
Methyl 4-methyl-3-(trifluoromethyl)benzoate Not explicitly provided C₁₀H₉F₃O₂ ~218.17* 4-CH₃, 3-CF₃, ester Moderate solubility in organic solvents; reactive at ester group Intermediate in kinase inhibitors
Methyl 4-amino-3-(trifluoromethyl)benzoate 167760-75-0 C₉H₈F₃NO₂ 219.16 4-NH₂, 3-CF₃, ester Higher polarity due to NH₂; improved aqueous solubility Pharmaceutical intermediate
Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate 1381944-35-9 C₁₅H₁₃FO₃ 260.26 4-F, 3-(4-OCH₃-C₆H₄), ester Enhanced metabolic stability; lipophilic Biochemical research
4-Methyl-3-(trifluoromethyl)benzoyl chloride 261952-11-8 C₉H₆ClF₃O 222.6 4-CH₃, 3-CF₃, acid chloride Highly reactive; soluble in polar aprotic solvents Acylation reactions
Methyl 4-bromo-3-methylbenzoate 148547-19-7 C₉H₉BrO₂ 229.07 4-Br, 3-CH₃, ester Bromine acts as a leaving group; moderate reactivity Suzuki-Miyaura cross-coupling
Methyl 3-(trifluoromethyl)phenylacetate 62451-84-7 C₁₀H₉F₃O₂ 218.17 Phenylacetate backbone, 3-CF₃ Lower steric hindrance; flexible acetate chain Specialty chemical synthesis

*Estimated based on analogous compounds (e.g., ).

Key Differences and Implications

Substituent Effects on Reactivity: The CF₃ group in this compound increases electron deficiency at the benzene ring, directing electrophilic substitution to the 5- and 6-positions. In contrast, the NH₂ group in Methyl 4-amino-3-(trifluoromethyl)benzoate activates the ring for electrophilic reactions but reduces stability under oxidative conditions . Benzoyl chloride derivatives (e.g., 4-Methyl-3-(trifluoromethyl)benzoyl chloride) exhibit superior reactivity in acylations compared to the parent ester, enabling rapid synthesis of amides or ketones .

Solubility and Bioavailability: The amino-substituted analog (CAS 167760-75-0) demonstrates higher aqueous solubility due to hydrogen bonding, making it favorable for drug formulations. Conversely, the 4-fluoro-3-(4-methoxyphenyl) derivative (CAS 1381944-35-9) is more lipophilic, enhancing blood-brain barrier penetration .

Applications in Drug Development :

  • This compound is pivotal in synthesizing GZD856 , a Bcr-AblT315I inhibitor overcoming imatinib resistance in CML .
  • Bromo- and chloro-substituted analogs (e.g., Methyl 4-bromo-3-methylbenzoate) are utilized in cross-coupling reactions to build complex biaryl structures common in anticancer agents .

Biological Activity

Methyl 4-methyl-3-(trifluoromethyl)benzoate is an aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C10H9F3O2
  • Molecular Weight : 204.15 g/mol
  • Functional Groups : Methyl group (-CH3), trifluoromethyl group (-CF3), and ester group (-COOCH3)

The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, which aids in its ability to penetrate biological membranes effectively. This property is critical for its potential use in drug design and development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group acts as an electron-withdrawing substituent, which can influence the compound's pharmacological properties. The ester moiety can be hydrolyzed by esterases, releasing the active carboxylic acid that may interact with specific enzymes or receptors, potentially leading to various biological effects .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth. For example, it showed promising results in inhibiting Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial for therapeutic interventions in diseases such as diabetes and obesity. For instance, studies have reported its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .

Antioxidant Properties

This compound has demonstrated antioxidant activity, which is essential for combating oxidative stress in biological systems. In vitro assays have shown that it can scavenge free radicals effectively, indicating its potential role in protecting cells from oxidative damage .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized this compound via Fischer esterification and evaluated its biological activities through various assays. The results indicated significant antimicrobial and antioxidant activities, justifying further investigation into its therapeutic potential .
  • Enzyme Interaction Studies : Another research effort involved docking studies to predict how this compound interacts with specific enzymes. These studies provided insights into its binding affinities and mechanisms of action at the molecular level .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits AChE and BChE
AntioxidantScavenges free radicals

Q & A

Q. What are the common synthetic routes for Methyl 4-methyl-3-(trifluoromethyl)benzoate, and how are reaction conditions optimized?

The synthesis often employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the aromatic backbone. For example, halogenated aromatic precursors (e.g., bromo- or chloro-substituted benzoates) are reacted with trifluoromethyl-containing boronic acids under inert conditions. Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF or DMF), and temperature. Continuous flow reactors can enhance yield and reproducibility by improving heat/mass transfer .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

  • NMR Spectroscopy : For structural confirmation (¹H, ¹³C, and ¹⁹F NMR to resolve trifluoromethyl and ester groups).
  • HPLC-MS : To assess purity and detect trace intermediates.
  • X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability under varying conditions.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The -CF₃ group increases lipophilicity (logP ~2.5–3.0) and metabolic stability, enhancing membrane permeability. It also induces electron-withdrawing effects, altering reaction kinetics in nucleophilic substitutions or electrophilic aromatic substitutions .

Q. What are the typical derivatization reactions for this benzoate ester?

Common reactions include:

  • Hydrolysis : Conversion to carboxylic acid derivatives under acidic/basic conditions.
  • Nucleophilic Aromatic Substitution : Replacement of halogens (e.g., Cl/F) with amines or alkoxides.
  • Reductive Amination : To introduce aminoalkyl side chains for bioactive analogs .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or off-target interactions. To address this:

  • Perform kinetic studies (e.g., IC₅₀, Ki) under standardized buffers.
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
  • Compare structural analogs (e.g., 4-ethoxy vs. 4-methoxy derivatives) to isolate substituent effects .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., cytochrome P450).
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
  • QSAR Models : Corporate electronic descriptors (e.g., Hammett σ) to predict activity trends .

Q. How can synthesis scalability be improved for multi-gram production?

  • Continuous Flow Chemistry : Reduces batch variability and enhances safety for exothermic reactions.
  • Catalyst Immobilization : Reuse Pd catalysts via silica-supported ligands to lower costs.
  • DoE (Design of Experiments) : Statistically optimize parameters like temperature, stoichiometry, and residence time .

Q. What role does this compound play in materials science applications?

  • Liquid Crystals : The -CF₃ group enhances anisotropic polarizability, improving mesophase stability.
  • Polymer Additives : Acts as a flame retardant due to fluorine’s radical-scavenging properties.
  • MOF Synthesis : Serves as a linker for constructing fluorinated metal-organic frameworks .

Q. How do structural analogs differ in reactivity and application?

Compound NameKey Structural DifferenceApplication Difference
Methyl 4-amino-3-(trifluoromethyl)benzoate-NH₂ vs. -CH₃Enhanced enzyme inhibition
Ethyl 3-fluoro-4-hydroxybenzoate-OH vs. -OCH₃Improved solubility in aqueous media
4-Methoxy-3-(trifluoromethyl)benzoic acid-OCH₃ vs. -COOCH₃Agrochemical precursor

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Stabilize hygroscopic derivatives by removing water.
  • Inert Atmosphere Storage : Use argon-filled vials to prevent oxidation.
  • Additive Screening : Incorporate antioxidants (e.g., BHT) or chelating agents to inhibit metal-catalyzed decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-methyl-3-(trifluoromethyl)benzoate
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